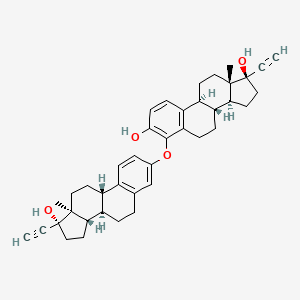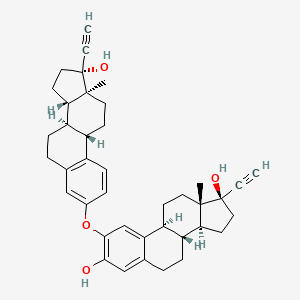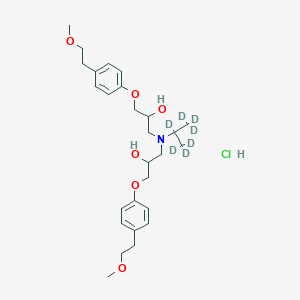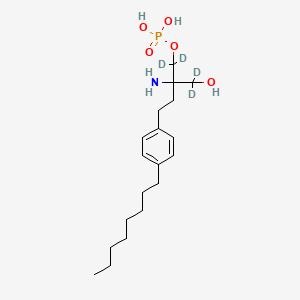
Physostigmine-d3 Salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Physostigmine
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
Physostigmine salicylate has been explored as a treatment option for Alzheimer's disease. It functions as an acetylcholinesterase (AChE) inhibitor, enhancing memory and learning capabilities. This potential role in Alzheimer’s disease treatment is underscored by its pharmacological effects, which include the short-acting inhibition of AChE and butyrylcholinesterase (BuChE), contributing to its therapeutic benefits in this context (Triggle, Mitchell, & Filler, 1998).
Anticholinergic Poisoning Treatment
Physostigmine salicylate, due to its ability to cross the blood-brain barrier as a centrally acting cholinesterase inhibitor, has been effective in rapidly and dramatically reversing the effects produced by anticholinergic drugs. It is utilized in managing anticholinergic poisoning, proving effective in both peripheral and central nervous system effects of this condition (Manoguerra & Ruiz, 1976).
Tricyclic Antidepressant Overdose Management
In cases of tricyclic antidepressant overdose, physostigmine salicylate has been used successfully. Its properties enable it to reverse both central and peripheral manifestations of the anticholinergic syndrome caused by these overdoses, acting rapidly within 5 to 20 minutes after administration (Johnson, 1976).
Injectable Controlled Release Delivery System
Physostigmine salicylate has been incorporated in a soybean injectable emulsion, aiming to control the drug release from the emulsion. This new delivery system shows potential in maintaining the stability of physostigmine and preserving its effectiveness over extended periods (Benita, Friedman, & Weinstock, 1986).
Serotonin Uptake in Human Blood Platelets
Research indicates that physostigmine salicylate can significantly affect serotonin uptake in human blood platelets. It was found to cause a transient depression in mood and independently decreased the maximum velocity (Vmax) of platelet serotonin uptake, suggesting its influence on cholinergic mechanisms related to mood and depression (Rausch, Janowsky, Risch, & Huey, 1985).
Treatment of Septic Shock
Physostigmine salicylate has been investigated for its potential in treating septic shock due to intra-abdominal infection. A study showed that its administration was well tolerated and hinted at possible benefits in recovering from septic shock, although further research is needed for conclusive evidence (Pinder et al., 2019).
Propiedades
Nombre del producto |
Physostigmine-d3 Salicylate |
|---|---|
Fórmula molecular |
C15H18D3N3O2.C7H6O3 |
Peso molecular |
416.49 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









